molecular formula C19H39NO B016442 Palmitoylisopropylamide CAS No. 189939-61-5

Palmitoylisopropylamide

Número de catálogo B016442
Número CAS: 189939-61-5
Peso molecular: 297.5 g/mol
Clave InChI: TZYVUGCYYQOTQR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Palmitoylisopropylamide (PIA) is a synthetic analog of palmitoyl ethanolamide . It incorporates isopropyl amide in place of the native ethanolamide .


Molecular Structure Analysis

The molecular formula of Palmitoylisopropylamide is C19H39NO . Its molecular weight is 297.52 .


Physical And Chemical Properties Analysis

Palmitoylisopropylamide is a crystalline solid . It has a solubility of 3 mg/ml in DMF and 20 mg/ml in Ethanol . It should be stored at room temperature .

Aplicaciones Científicas De Investigación

Synthetic Analog of Palmitoyl Ethanolamide

PIA is a synthetic analog of palmitoyl ethanolamide . It incorporates isopropyl amide in place of the native ethanolamide . This modification allows PIA to have similar properties to palmitoyl ethanolamide, but with potentially different biological effects .

Inhibition of Anandamide Transport and Hydrolysis

PIA has been found to inhibit both the transport (re-uptake) of tritiated anandamide into intact cells, as well as the subsequent hydrolysis of anandamide to arachidonate and ethanolamine . This suggests that PIA could be used in research to study the mechanisms of anandamide transport and hydrolysis .

Endocannabinoid Research

PIA does not bind appreciably to either CB1 or CB2 receptors . This makes it a useful tool in endocannabinoid research, as it can be used to study the effects of endocannabinoids without directly activating the CB1 or CB2 receptors .

Lipid Biochemistry

PIA is part of the fatty amides category of lipids . As such, it can be used in lipid biochemistry research to study the properties and functions of fatty amides .

Neuroscience

Given its role in endocannabinoid research and lipid biochemistry, PIA can also be used in neuroscience research . It can help in understanding the role of endocannabinoids and fatty amides in the nervous system .

Cannabinoid Research

PIA’s lack of binding to CB1 or CB2 receptors makes it a valuable tool in cannabinoid research . It can be used to study the effects of cannabinoids without the confounding factor of direct receptor activation .

Safety and Hazards

Palmitoylisopropylamide should be handled with care. Avoid dust formation and breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

Direcciones Futuras

While specific future directions for Palmitoylisopropylamide are not detailed in the available resources, one paper suggests that Palmitoylisopropylamide may prove useful as a template for the design of compounds that reduce the cellular accumulation and metabolism of AEA without affecting either CB1 or CB2 receptors .

Propiedades

IUPAC Name

N-propan-2-ylhexadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H39NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(21)20-18(2)3/h18H,4-17H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZYVUGCYYQOTQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H39NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Palmitoylisopropylamide
Reactant of Route 2
Reactant of Route 2
Palmitoylisopropylamide
Reactant of Route 3
Reactant of Route 3
Palmitoylisopropylamide
Reactant of Route 4
Reactant of Route 4
Palmitoylisopropylamide
Reactant of Route 5
Reactant of Route 5
Palmitoylisopropylamide
Reactant of Route 6
Reactant of Route 6
Palmitoylisopropylamide

Q & A

Q1: How does Palmitoylisopropylamide affect intestinal motility?

A: Palmitoylisopropylamide is a selective inhibitor of Fatty Acid Amide Hydrolase (FAAH) []. FAAH is an enzyme responsible for breaking down endocannabinoids like anandamide, which are known to inhibit intestinal motility []. By inhibiting FAAH, Palmitoylisopropylamide prevents the degradation of endocannabinoids, leading to their accumulation and a subsequent decrease in intestinal motility []. This effect was observed to be reduced by the CB1 receptor antagonist rimonabant and in CB1-deficient mice, suggesting that the action of Palmitoylisopropylamide on intestinal motility is mediated through the CB1 receptor pathway [].

Q2: Are there any structural analogs of Palmitoylisopropylamide that exhibit similar effects on FAAH?

A: While the provided abstracts don't explicitly compare the effects of Palmitoylisopropylamide analogs on FAAH, one study mentions that "homologues and analogues of Palmitoylethanolamide" were investigated for their impact on anandamide inactivation []. Palmitoylethanolamide, like Palmitoylisopropylamide, is a substrate of FAAH. This suggests that exploring structural modifications within this class of compounds could yield insights into structure-activity relationships and potentially lead to the discovery of novel FAAH inhibitors with tailored properties.

Q3: What are the potential implications of understanding Palmitoylisopropylamide's interaction with FAAH?

A: Research suggests that FAAH plays a crucial role in regulating intestinal motility, and its dysregulation has been linked to gastrointestinal disorders []. By inhibiting FAAH, compounds like Palmitoylisopropylamide offer a potential therapeutic avenue for managing these conditions. Further investigation into the detailed mechanism of action, structure-activity relationships, and potential off-target effects of Palmitoylisopropylamide and its analogs could contribute to developing new treatments for gastrointestinal motility disorders.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.